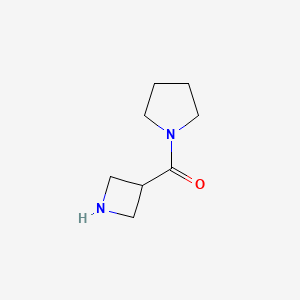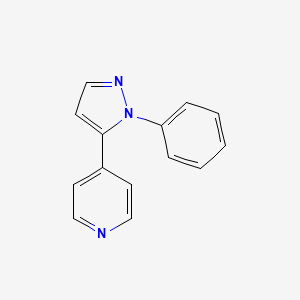
1-Metil-4-(4-piperidil)piperazina Dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is a chemical compound with the molecular formula C10H23Cl2N3. It is a derivative of piperazine and piperidine, featuring a piperazine ring substituted with a piperidine ring at the 4-position and a methyl group at the 1-position. This compound is commonly used in various synthetic applications and serves as an intermediate in the production of other chemical entities .
Aplicaciones Científicas De Investigación
1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent and building block in synthetic chemistry for the preparation of various compounds.
Biology: Employed in biochemical studies to investigate the interactions of piperazine derivatives with biological targets.
Medicine: Explored for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride can be synthesized through the reaction of 1-Methylpiperazine with N-(tert-Butoxycarbonyl)-4-piperidone. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and alcohols, under appropriate reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce secondary or tertiary amines .
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Methyl-4-piperazinopiperidine: A closely related compound with similar structural features and applications.
1-Methylpiperazine: Another piperazine derivative used in synthetic chemistry and pharmaceutical research.
N-(tert-Butoxycarbonyl)-4-piperidone: A precursor in the synthesis of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride.
Uniqueness: 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual piperazine-piperidine structure makes it a versatile intermediate in various synthetic and research applications .
Propiedades
IUPAC Name |
1-methyl-4-piperidin-4-ylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.2ClH/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10;;/h10-11H,2-9H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHNHKVVVWTQHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCNCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,2'-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine](/img/structure/B580710.png)






![6-Bromo-3,5-dimethylbenzo[d]isoxazole](/img/structure/B580719.png)


![5-Chloropyrazolo[1,5-A]pyrimidin-3-amine](/img/structure/B580728.png)



